molecular formula C20H16FN7O3 B267910 8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Katalognummer B267910
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: JXJJHTFQUIKKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TACR, is a synthetic compound that has gained significant attention in scientific research. TACR belongs to the class of phenethylamines, which are known for their psychoactive properties. However, TACR's unique chemical structure and properties have made it an interesting subject for research in various fields.

Wirkmechanismus

TACR's mechanism of action is not fully understood, but it is believed to interact with various receptors in the brain and body. TACR is known to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TACR is also believed to interact with other receptors, including dopamine and norepinephrine receptors, which are involved in the regulation of mood, motivation, and arousal.
Biochemical and Physiological Effects:
TACR's effects on the body and brain are complex and not fully understood. TACR is known to produce psychoactive effects, including altered perception, mood, and cognition. TACR is also believed to have potential therapeutic effects, including anti-inflammatory and analgesic properties. TACR's effects on the body and brain are dose-dependent and can vary depending on various factors, including the route of administration and individual differences in metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

TACR's unique chemical structure and properties have made it an interesting subject for research in various fields. TACR's potential therapeutic applications and psychoactive properties make it a valuable tool for studying the brain and body's complex mechanisms. However, TACR's psychoactive properties also pose a risk for misuse and abuse, which can limit its use in certain research contexts. TACR's complex synthesis process and potential for impurities can also pose challenges for researchers.

Zukünftige Richtungen

There are several future directions for research on TACR. One potential direction is to further explore TACR's potential therapeutic applications, including its anti-inflammatory and analgesic properties. Another direction is to investigate TACR's potential as a tool for studying the brain and body's complex mechanisms. Additionally, further research is needed to fully understand TACR's mechanism of action and its effects on the body and brain. Finally, the development of new synthesis methods and purification techniques could improve the purity and yield of TACR, making it a more valuable tool for research.

Synthesemethoden

The synthesis of TACR involves a complex process that requires advanced knowledge of organic chemistry. The most common method for synthesizing TACR involves the condensation of 2,5-dimethoxyphenylacetone and 4-fluoroamphetamine, followed by a series of chemical reactions that yield TACR. The purity and yield of TACR can be improved by optimizing the reaction conditions and using advanced purification techniques.

Wissenschaftliche Forschungsanwendungen

TACR has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, TACR has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. TACR's unique chemical structure and properties have also made it an interesting subject for research in the field of organic chemistry, where it has been studied for its potential use in the synthesis of other compounds.

Eigenschaften

Produktname

8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molekularformel

C20H16FN7O3

Molekulargewicht

421.4 g/mol

IUPAC-Name

8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16FN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3

InChI-Schlüssel

JXJJHTFQUIKKEH-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.